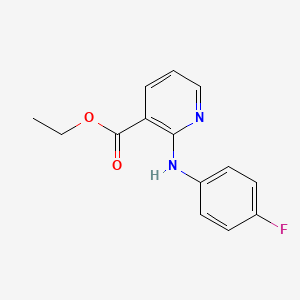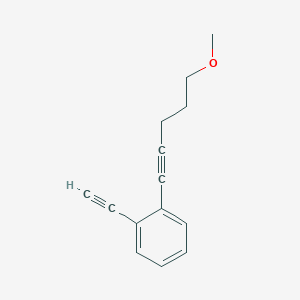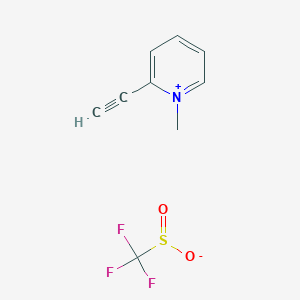![molecular formula C8H12N3O4P B12617594 {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid CAS No. 919773-11-8](/img/structure/B12617594.png)
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid is a chemical compound with the molecular formula C₈H₁₂N₃O₄P This compound is characterized by the presence of a pyridine ring substituted with an aminoethylcarbamoyl group and a phosphonic acid group
Méthodes De Préparation
The synthesis of {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid typically involves multiple steps, including the formation of the pyridine ring, introduction of the aminoethylcarbamoyl group, and the addition of the phosphonic acid group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Aminoethylcarbamoyl Group: This step often involves the reaction of the pyridine derivative with an aminoethylcarbamoyl reagent under controlled conditions.
Addition of the Phosphonic Acid Group: This can be done through phosphorylation reactions using phosphonic acid derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aminoethylcarbamoyl and phosphonic acid groups can participate in substitution reactions with suitable reagents.
Complexation: The compound can form complexes with metal ions, which can be useful in various applications.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and as a probe for studying biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar compounds to {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid include other pyridine derivatives with aminoethylcarbamoyl and phosphonic acid groups. These compounds can have similar chemical properties and applications but may differ in their specific reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Propriétés
Numéro CAS |
919773-11-8 |
|---|---|
Formule moléculaire |
C8H12N3O4P |
Poids moléculaire |
245.17 g/mol |
Nom IUPAC |
[6-(2-aminoethylcarbamoyl)pyridin-3-yl]phosphonic acid |
InChI |
InChI=1S/C8H12N3O4P/c9-3-4-10-8(12)7-2-1-6(5-11-7)16(13,14)15/h1-2,5H,3-4,9H2,(H,10,12)(H2,13,14,15) |
Clé InChI |
SUKRAJNEZPHVOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1P(=O)(O)O)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12617522.png)
![L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12617525.png)
![2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B12617537.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzamide](/img/structure/B12617540.png)

![(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid](/img/structure/B12617554.png)
![3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one](/img/structure/B12617558.png)

![4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol](/img/structure/B12617572.png)

![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)
![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)
